Synthesis of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: A Technical Guide
Synthesis of Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis pathways for tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, a key intermediate in the development of pharmaceutical compounds.[1][2] This versatile building block, with its unique bicyclic structure, is instrumental in the synthesis of novel bioactive molecules, including inhibitors and anticancer agents.[1][3]
Core Synthesis Pathway: Epoxidation of N-Boc-3-pyrroline
The most prevalent and well-documented method for the synthesis of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate involves the epoxidation of N-Boc-3-pyrroline. This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane.
Caption: Epoxidation of N-Boc-3-pyrroline to form the target compound.
Experimental Protocol: Epoxidation using m-CPBA
This protocol is based on established laboratory procedures for the synthesis of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Materials:
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N-Boc-3-pyrroline
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meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
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Sodium sulfite (Na2SO3)
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Sodium bicarbonate (NaHCO3) solution
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Petroleum ether
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Ethyl acetate
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Saturated sodium carbonate solution
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Water
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Saturated saline solution
Procedure:
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Dissolve N-Boc-3-pyrroline in dichloromethane and cool the solution to 0°C in an ice bath.[4]
-
Gradually add m-CPBA to the solution while ensuring the internal temperature is maintained below 10°C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours or overnight.[3][4]
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Quench the reaction by adding a sodium sulfite solution to neutralize the excess peroxy acid.[3]
-
Concentrate the mixture under reduced pressure to remove the majority of the dichloromethane.[4]
-
Add petroleum ether to the residue, stir, and filter to remove the precipitated solids.[4]
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and a saturated saline solution.[3][4]
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.[4]
-
If necessary, the crude product can be further purified by column chromatography.[4]
Quantitative Data
| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |
| N-Boc-3-pyrroline (4.0 g, 0.024 mol) | m-CPBA (0.3 mol) | Dichloromethane (40 mL) | 12 hours | 100% (4.4 g) | [3] |
| N-Boc-3-pyrrolidine (90 g, 0.533 mol) | m-CPBA (118 g, 0.586 mol) | Dichloromethane (1.2 L) | Overnight | Not explicitly stated, but 58.8g of purified product was obtained. | [4] |
Alternative Synthesis Pathway: From N-Boc-3-pyrrolidine using NBS
An alternative route to tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate starts from N-Boc-3-pyrrolidine. This method involves a reaction with N-Bromosuccinimide (NBS) in a solvent system of DMSO and water, followed by treatment with a base.
Caption: Alternative synthesis from N-Boc-3-pyrrolidine.
Experimental Protocol: From N-Boc-3-pyrrolidine
Materials:
-
N-Boc-3-pyrrolidine
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
10% Sodium thiosulfate solution
Procedure:
-
Dissolve N-Boc-3-pyrrolidine in a mixture of DMSO and water.[4]
-
Cool the solution in an ice-water bath to 0-5°C.[4]
-
Add NBS in batches, ensuring the temperature remains below 10°C.[4]
-
After the addition of NBS, warm the mixture to 25°C and allow it to react for 4 hours.[4]
-
Add a solution of sodium hydroxide and stir at room temperature for 3 hours.[4]
-
Extract the product into ethyl acetate.[4]
-
Wash the organic layer with a 10% sodium thiosulfate solution.[4]
-
The subsequent workup would typically involve drying the organic layer, filtering, and concentrating to obtain the product.
Quantitative Data
| Starting Material | Reagents | Solvents | Reaction Time | Yield | Reference |
| N-Boc-3-pyrrolidine (500.0 g, 2.95 mol) | NBS (650.0 g, 3.65 mol), NaOH (176.0 g) | DMSO (2.5 L), Water (2.5 L + 900 mL) | 4 hours (NBS), 3 hours (NaOH) | Not explicitly stated. | [4] |
Conclusion
The synthesis of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is a well-established process crucial for the advancement of medicinal chemistry. The epoxidation of N-Boc-3-pyrroline with m-CPBA is a high-yielding and straightforward method. The alternative pathway starting from N-Boc-3-pyrrolidine offers another viable route. The choice of synthesis pathway may depend on the availability of starting materials and the desired scale of the reaction. This guide provides the necessary technical details to enable researchers to effectively produce this valuable synthetic intermediate.
